Sodium sulphobutylether-beta-cyclodextrin

Description

BenchChem offers high-quality Sodium sulphobutylether-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium sulphobutylether-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

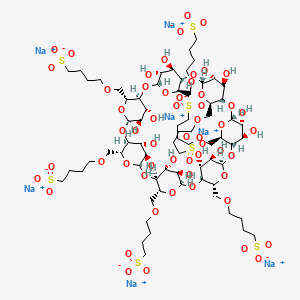

heptasodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(4-sulfonatobutoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H126O56S7.7Na/c71-43-50(78)64-113-36(29-106-15-1-8-22-127(85,86)87)57(43)120-65-51(79)44(72)59(38(114-65)31-108-17-3-10-24-129(91,92)93)122-67-53(81)46(74)61(40(116-67)33-110-19-5-12-26-131(97,98)99)124-69-55(83)48(76)63(42(118-69)35-112-21-7-14-28-133(103,104)105)126-70-56(84)49(77)62(41(119-70)34-111-20-6-13-27-132(100,101)102)125-68-54(82)47(75)60(39(117-68)32-109-18-4-11-25-130(94,95)96)123-66-52(80)45(73)58(121-64)37(115-66)30-107-16-2-9-23-128(88,89)90;;;;;;;/h36-84H,1-35H2,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHKEDFULBPJLK-MCHVCVSRSA-G |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H119Na7O56S7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2242.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and molecular weight of sodium sulphobutylether-beta-cyclodextrin

Technical Guide: Structural Characterization and Molecular Weight Analysis of Sodium Sulfobutylether- -Cyclodextrin (SBECD)

Executive Summary: The Architecture of Solubility

Sodium Sulfobutylether-

This guide moves beyond basic definitions to explore the stochastic nature of SBECD synthesis, the mathematical derivation of its molecular weight based on the Degree of Substitution (DS), and the validated Capillary Electrophoresis (CE) protocols required for its characterization.

Chemical Structure and Stereochemistry

The Core Scaffold and Substituent

SBECD is a modified torus of

-

Substituent:

-

Reactant: 1,4-Butane sultone (under basic conditions).[3][4]

-

Regiochemistry: Substitution is random but statistically favors the primary hydroxyls (C6) and the more acidic secondary hydroxyls (C2) over C3.

The "Average" Molecule

SBECD is not a single chemical entity; it is a polydisperse mixture of geometric and optical isomers. A single batch contains species ranging from monosubstituted (DS=1) to decasubstituted (DS=10) cyclodextrins.

-

General Formula:

[4][5][6][7][8] -

Target Average DS: The USP/EP monographs strictly define the average DS between 6.2 and 6.9 . This range is critical:

-

DS < 6.0: Risk of precipitation and reduced solubility enhancement.

-

DS > 7.0: Diminishing returns on solubility and potential changes in inclusion complex stability constants (

).

-

Structural Visualization

The following diagram illustrates the chemical hierarchy and the substitution logic.

Figure 1: Synthesis pathway and structural hierarchy of SBECD, highlighting the transition from a defined precursor to a polydisperse distribution.

Molecular Weight Analysis

Because SBECD is a mixture, it does not have a singular molecular weight. Instead, we calculate the Average Molecular Weight (

The Calculation Model

The molecular weight is the sum of the native

Formula:

Where:

- (Native) = 1135.0 Da [6][7]

-

(Net addition) = Mass of

-

Mass of group added

Da -

Mass of H removed

Da -

Net increment per substitution

158.1 Da (often rounded to 158.2 in pharmacopeial contexts).

-

Master Equation:

Reference Table: MW vs. DS

Use this table to correlate analytical DS findings with molecular weight for dosage calculations.

| Average DS ( | Calculation Logic | Average Molecular Weight (Da) |

| 1.0 | 1293.2 | |

| 4.0 | 1767.8 | |

| 6.2 (USP Lower Limit) | 2115.8 | |

| 6.5 (Target) | 2163.3 | |

| 6.9 (USP Upper Limit) | 2226.6 | |

| 10.0 | 2717.0 |

Analytical Protocol: Determination of Average DS

While NMR can provide a gross estimate of substitution, Capillary Electrophoresis (CE) is the gold standard (USP <1053>) for determining the distribution profile and calculating the precise average DS. This method separates the individual ionic species based on their charge-to-mass ratio.

Principle

The separation occurs in a fused silica capillary using a buffer containing a UV-absorbing background electrolyte (benzoate). The anionic SBECD species migrate against the electroosmotic flow (EOF). Detection is indirect UV; the SBECD bands appear as negative peaks (reduced absorbance) relative to the background.

Validated CE Workflow (USP Aligned)

Reagents:

-

Buffer: 30 mM Benzoic acid / 100 mM TRIS (pH adjusted to 8.0).

-

Sample Solvent: HPLC Grade Water.

-

Standard: USP Betadex Sulfobutyl Ether Sodium RS.

Instrument Parameters:

-

Capillary: Fused silica, 50

m I.D. -

Voltage: 30 kV (Reverse polarity may be required depending on system setup; anions migrate to anode).

-

Detection: Signal 200 nm / Reference 350 nm (Indirect UV).

-

Temperature: 25°C.

Step-by-Step Protocol:

-

System Conditioning: Rinse capillary with 0.1 N NaOH (5 min), Water (5 min), and Run Buffer (5 min) before each injection.

-

Sample Prep: Dissolve SBECD sample to a concentration of 10 mg/mL in water. Filter through 0.2

m nylon filter. -

Injection: Hydrodynamic injection (e.g., 0.5 psi for 5-10 seconds).

-

Separation: Run for ~30 minutes. You will observe a "substitution envelope" of peaks I through X (corresponding to DS 1-10).[7]

-

Integration: Integrate all peaks within the envelope.

-

Calculation:

-

Calculate Corrected Area (

) for each peak: -

Calculate Normalized Area (

) : -

Calculate Average DS :

-

Analytical Logic Diagram

Figure 2: Workflow for the determination of Average Degree of Substitution using Capillary Electrophoresis.

Structure-Function Relationship

The specific DS range (6.2–6.[4][10]9) is not arbitrary; it is the "sweet spot" for pharmaceutical utility.

-

Inclusion Complex Stability: The hydrophobic cavity of the

-CD backbone encapsulates lipophilic drugs (e.g., Voriconazole, Remdesivir). The sulfobutyl arms extend the cavity depth and provide steric bulk. -

Safety & Renal Clearance: The high negative charge density (due to sulfonate groups) prevents the molecule from being reabsorbed in the renal tubules, ensuring rapid elimination and preventing the nephrotoxicity associated with unmodified

-CD. -

Hemolysis Prevention: Lower DS variants (<4) have higher hemolytic activity. The target DS range ensures the molecule is hemocompatible for intravenous injection.

References

-

Stella, V. J., & Rajewski, R. A. (2020).[11] Sulfobutylether-β-cyclodextrin.[1][2][6][7][9][10][12][13][14][15] International Journal of Pharmaceutics, 583, 119396. [Link]

- Szente, L., et al. (1999). Characterization of sulfobutylether-β-cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis.

-

Agilent Technologies. (2015). Average Degree of Substitution of Betadex Sulfobutyl Ether Sodium Using the Agilent 7100 Capillary Electrophoresis System. Application Note 5991-6511EN. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. cyclodextrinnews.com [cyclodextrinnews.com]

- 5. researchgate.net [researchgate.net]

- 6. cyclolab.hu [cyclolab.hu]

- 7. alfachemic.com [alfachemic.com]

- 8. store.usp.org [store.usp.org]

- 9. cyclolab.hu [cyclolab.hu]

- 10. cyclodextrinnews.com [cyclodextrinnews.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Solubility Enhancement via Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) Inclusion Complexation

Section 1: Introduction to SBE-β-CD: A Superior Solubilizing Excipient

The challenge of poor aqueous solubility is a significant hurdle in pharmaceutical development, affecting approximately 40% of marketed drugs and up to 90% of new chemical entities.[1][2] This limitation directly impacts dissolution, bioavailability, and therapeutic efficacy. Cyclodextrins (CDs), a class of cyclic oligosaccharides, have emerged as powerful tools to address this problem.[3]

Parent β-cyclodextrin (β-CD), composed of seven glucopyranose units, possesses a hydrophilic exterior and a lipophilic inner cavity, allowing it to encapsulate poorly soluble "guest" molecules.[3][4] However, its utility is hampered by relatively low aqueous solubility (approx. 1.85 g/100 mL) and a demonstrated potential for nephrotoxicity upon parenteral administration.[5][6][7]

To overcome these drawbacks, chemically modified derivatives were developed. Among the most successful is Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), commercially known as Captisol®. SBE-β-CD is a polyanionic derivative where hydroxyl groups of the parent β-CD are substituted with sulfobutyl ether chains.[7] This modification yields a superior excipient with several key advantages:

-

Dramatically Increased Water Solubility: SBE-β-CD has a water solubility greater than 70 g/100 mL, a more than 50-fold increase over parent β-CD.[5][8][9]

-

Enhanced Safety Profile: It exhibits a low toxicity profile and is considered safe for oral and parenteral administration, lacking the nephrotoxicity associated with β-CD.[5][6][9]

-

Improved Complexation and Stability: The sulfobutyl ether groups can improve the binding capacity for certain drugs and enhance the stability of the resulting complex.[6][10]

This guide provides a detailed examination of the core mechanisms by which SBE-β-CD enhances solubility, the physicochemical principles governing this interaction, and the standard methodologies used to validate and characterize the resulting inclusion complexes.

Section 2: The Core Mechanism: Host-Guest Inclusion Complexation

The primary mechanism of solubility enhancement by SBE-β-CD is the formation of non-covalent, dynamic inclusion complexes.[10][11][12] In this process, a poorly water-soluble drug molecule (the "guest") is encapsulated, either partially or fully, within the hydrophobic internal cavity of the SBE-β-CD molecule (the "host").

The structure of SBE-β-CD is that of a truncated cone. The interior of this cone is relatively nonpolar, creating a favorable environment for hydrophobic guest molecules. The exterior is rendered highly hydrophilic by the glucose units and, critically, the negatively charged sulfobutyl ether groups.[13] When a hydrophobic guest molecule is encapsulated, its nonpolar surfaces are shielded from the aqueous environment. The resulting host-guest complex presents the hydrophilic exterior of the SBE-β-CD to the solvent, rendering the entire complex water-soluble.[6][10]

The formation of this complex is primarily driven by the hydrophobic effect . The nonpolar cavity of the cyclodextrin is occupied by high-energy water molecules. The encapsulation of a nonpolar guest molecule allows for the release of these water molecules into the bulk solvent, a process that is entropically favorable and serves as the main thermodynamic driving force for complexation.[11] Secondary forces, including van der Waals interactions and hydrogen bonding, further contribute to the stability of the complex.[3][11]

Section 3: Physicochemical Principles Governing Complexation

Thermodynamics of Binding

The formation of an inclusion complex is a thermodynamically governed equilibrium process. The spontaneity of the interaction is described by the change in Gibbs free energy (ΔG), which is related to changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.

-

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous complexation process.

-

Enthalpy (ΔH): This term reflects the energy changes from bond formation and breaking, such as the establishment of van der Waals forces. The binding process can be either enthalpy-driven (exothermic, negative ΔH) or enthalpy-opposed (endothermic, positive ΔH).

-

Entropy (ΔS): A positive ΔS indicates an increase in the disorder of the system. The release of ordered, high-energy water molecules from the cyclodextrin cavity upon guest inclusion is a major source of positive entropy change, often making the overall process entropy-driven.[14][15]

The binding constants and thermodynamic parameters are influenced by factors like temperature and the degree of sulfobutyl ether substitution.[14]

Stoichiometry and Stability Constant (Kc)

The interaction between a drug (D) and SBE-β-CD (CD) can be described by the equilibrium:

D + CD ⇌ D-CD

The stability constant (Kc) , also known as the association or binding constant, quantifies the strength of this interaction at equilibrium. It is calculated as:

Kc = [D-CD] / ([D] * [CD])

A higher Kc value signifies a greater affinity between the host and guest, resulting in a more stable complex.[3] For most drug-cyclodextrin systems, the stoichiometry is 1:1, meaning one drug molecule complexes with one SBE-β-CD molecule.[5][12] Stability constants in the range of 200 to 5,000 M⁻¹ are often considered ideal for achieving significant improvements in bioavailability.[5]

| Guest Molecule | Cyclodextrin | Stability Constant (Kc) M⁻¹ | Reference |

| Isoliquiritigenin | SBE-β-CD | 3864 | [13] |

| Carbamazepine | SBE₇-β-CD | 498.04 | [5] |

| Phloretin | SBE-β-CD | 15,856 | [9] |

| Diclofenac Sodium | SBE-β-CD | ~5010 | [16] |

| Table 1: Experimentally determined stability constants for various drug-SBE-β-CD complexes, illustrating a range of binding affinities. |

Section 4: Outcomes of SBE-β-CD Complexation

The formation of an inclusion complex has several profound and beneficial effects on the physicochemical properties of the guest molecule.

-

Massive Solubility & Dissolution Enhancement: By sheathing the hydrophobic drug in a hydrophilic shell, the apparent water solubility of the drug can be increased by several orders of magnitude.[13][17][18] This increased solubility directly translates to an enhanced dissolution rate, a critical factor for oral drug absorption.[5][6][11]

-

Amorphization of Crystalline Drugs: Many drugs exist in a stable, but poorly soluble, crystalline state. The process of forming an inclusion complex disrupts the drug's crystal lattice structure.[1] In the solid state, the drug molecule is molecularly dispersed within the SBE-β-CD matrix, resulting in an amorphous system.[5][11][17] This amorphous state lacks the high lattice energy of crystals, further accelerating dissolution.

-

Improved Bioavailability: For drugs belonging to the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) and Class IV (low permeability, low solubility), the rate-limiting step to absorption is often dissolution. By dramatically improving solubility and dissolution, SBE-β-CD complexation can lead to a significant increase in oral bioavailability.[6][10][11]

-

Enhanced Drug Stability: The cyclodextrin cavity provides a protective microenvironment for the encapsulated drug. This "molecular shielding" can protect labile drugs from degradation pathways such as hydrolysis and photodecomposition, thereby increasing shelf-life and stability in various pH conditions.[10][11]

Section 5: Experimental Protocols for Characterization

Confirming the formation and characterizing the properties of an SBE-β-CD inclusion complex requires a multi-faceted approach. No single technique is sufficient; rather, a combination of methods provides corroborating evidence.

Protocol 1: Phase Solubility Study (Higuchi and Connors Method)

This is the foundational experiment to determine the stoichiometry of the complex and its stability constant (Kc).[5][13]

Objective: To quantify the increase in guest solubility as a function of host concentration.

Methodology:

-

Preparation of SBE-β-CD Solutions: Prepare a series of aqueous solutions of SBE-β-CD at varying concentrations (e.g., 0 to 20 mM) in a relevant buffer system (e.g., phosphate buffer, pH 7.4).

-

Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each SBE-β-CD solution in separate, sealed vials. The amount must be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for a period sufficient to reach equilibrium (typically 24-72 hours).[3]

-

Sample Processing: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a non-adsorbing membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved drug particles.

-

Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Plot the concentration of the dissolved drug (Guest, M) on the y-axis against the concentration of SBE-β-CD (Host, M) on the x-axis.

Interpretation: A linear plot with a slope less than 1 is classified as an Aₗ-type diagram, which is indicative of the formation of a 1:1 soluble complex.[5][16] The stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the drug (S₀) using the equation: Kc = Slope / (S₀ * (1 - Slope))

Protocol 2: Characterization of the Solid Complex

These methods are used on the solid (e.g., freeze-dried) complex to confirm interaction and assess physical form. Control samples of the pure drug, pure SBE-β-CD, and a simple physical mixture of the two are essential for comparison.

A. Differential Scanning Calorimetry (DSC)

Objective: To detect changes in the thermal properties of the drug upon complexation.[5][19]

Methodology:

-

Accurately weigh 3-5 mg of the sample (pure drug, SBE-β-CD, physical mixture, or inclusion complex) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of the drug.[5]

Interpretation: A crystalline drug will show a sharp endothermic peak corresponding to its melting point. In the thermogram of the inclusion complex, the disappearance or significant broadening and shifting of this peak is strong evidence that the drug is no longer present in its crystalline form and is molecularly dispersed within the SBE-β-CD.[20][21]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify changes in the vibrational bands of the drug, indicating its inclusion within the different chemical environment of the CD cavity.[13][22]

Methodology:

-

Prepare samples as KBr pellets or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the FT-IR spectrum for each sample (pure drug, SBE-β-CD, physical mixture, inclusion complex) over a standard wavenumber range (e.g., 4000-400 cm⁻¹).[13]

Interpretation: The spectrum of the inclusion complex is often dominated by the peaks of the SBE-β-CD due to its high molecular weight and concentration. Evidence of complexation is found in the shifting, broadening, change in intensity, or complete disappearance of characteristic peaks of the guest molecule (e.g., C=O or aromatic C-H stretches).[13][23] This indicates that the vibration of these functional groups is restricted or altered by the new microenvironment inside the cavity.

C. Powder X-ray Diffraction (PXRD)

Objective: To assess the crystalline or amorphous nature of the complex.

Methodology:

-

Place a small amount of the powder sample on the sample holder.

-

Scan the sample over a range of 2θ angles (e.g., 10-40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).[5]

Interpretation: A crystalline drug will exhibit a series of sharp, intense diffraction peaks at specific 2θ angles. SBE-β-CD is amorphous and shows a broad halo. The PXRD pattern of the inclusion complex will typically show the absence of the drug's characteristic crystalline peaks, appearing as a broad halo similar to the pure SBE-β-CD.[5][17] This confirms the formation of an amorphous solid dispersion.

Section 6: Conclusion

Sulfobutyl Ether-β-Cyclodextrin is a highly effective and safe pharmaceutical excipient that fundamentally alters the solubility profile of poorly soluble drugs. The core mechanism of action is the formation of a water-soluble, non-covalent host-guest inclusion complex. This process is primarily driven by the hydrophobic effect and results in the encapsulation of the drug within the SBE-β-CD's lipophilic cavity. The consequences of this complexation are profound: a dramatic increase in aqueous solubility, enhanced dissolution rates, conversion of the drug to a more readily soluble amorphous form, and improved stability. These benefits collectively contribute to overcoming one of the most significant challenges in drug development—poor solubility—thereby enhancing bioavailability and therapeutic potential. The robust suite of analytical techniques described provides a clear framework for researchers to confirm and characterize these interactions, ensuring the successful development of effective drug delivery systems.

Section 7: References

-

Javia, A., Thakkar, H., & Maheriya, P. (2019). Utility of Sulfobutyl Ether beta-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences, 81(4), 585-595. (URL: [Link])

-

Zhang, M., et al. (2022). Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Frontiers in Chemistry, 10, 894411. (URL: [Link])

-

Jain, A. S., et al. (2008). Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity. Pharmaceutical Research, 25(4), 834–844. (URL: [Link])

-

Loftsson, T. (2025). How can cyclodextrins enhance solubility?. Carbohydrate Chronicles Season 2 / Ep 8. (URL: [Link])

-

Alshehri, S., et al. (2023). Characterization of Thymoquinone-Sulfobutylether-β-Cyclodextrin Inclusion Complex for Anticancer Applications. Molecules, 28(10), 4140. (URL: [Link])

-

Javia, A., Thakkar, H., & Maheriya, P. (2019). Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences, 81(4). (URL: [Link])

-

Pardeshi, C., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers, 301, 120347. (URL: [Link])

-

Hopax Fine Chemicals. (2021). The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). (URL: [Link])

-

Javia, A., et al. (2019). Sulfobutyl Ether β-cyclodextrin | Inclusion Complexes | Drug Delivery | Modelling | Solubility | Stability. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

-

Zia, V., Rajewski, R. A., & Stella, V. J. (2000). Thermodynamics of binding of neutral molecules to sulfobutyl ether beta-cyclodextrins (SBE-beta-CDs): the effect of total degree of substitution. Pharmaceutical Research, 17(8), 936–941. (URL: [Link])

-

Badea, I., et al. (2008). FT-IR spectroscopy of inclusion complexes of β-cyclodextrin with fenbufen and ibuprofen. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 776-780. (URL: [Link])

-

Onodera, R., et al. (2018). Preparation and characterization of the inclusion complexes of equol with sulfobutylether-β-cyclodextrin: their antioxidant activity and dissolution evaluation. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 91, 153–161. (URL: [Link])

-

Pardeshi, C., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers, 301, 120347. (URL: [Link])

-

Pardeshi, C., et al. (2023). A review on Sulfobutylether-β-cyclodextrin for drug delivery applications. Carbohydrate Polymer Technologies and Applications, 5, 100305. (URL: [Link])

-

Al-kassas, R., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Publishing. (URL: [Link])

-

Ijaz, S., et al. (2023). Curcumin-sulfobutyl-ether beta cyclodextrin inclusion complex: preparation, spectral characterization, molecular modeling, and antimicrobial activity. Journal of Biomolecular Structure and Dynamics, 1-17. (URL: [Link])

-

Morresi, E., et al. (2021). Temperature-Dependent Dynamical Evolution in Coum/SBE-β-CD Inclusion Complexes Revealed by Two-Dimensional FTIR. Applied Sciences, 11(12), 5693. (URL: [Link])

-

Zhang, M., et al. (2022). FT-IR spectra of ISL, SBE-β-CD, and ISL-SBE-β-CD. ResearchGate. (URL: [Link])

-

Al-Ghazali, M., & Tariq, M. (2025). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. Chemistry & Biodiversity. (URL: [Link])

-

de Fátima, A., et al. (2014). DSC curves of (a) Thp, (b) SBE-β-CD and Thp/SBE-β-CD (1:1) solid... ResearchGate. (URL: [Link])

-

Zia, V., et al. (2001). Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD. Pharmaceutical Research, 18(5), 667-73. (URL: [Link])

-

Mourtzinos, I., et al. (2022). Inclusion Complexes of β-Cyclodextrin with Salvia officinalis Bioactive Compounds and Their Antibacterial Activities. Foods, 11(15), 2220. (URL: [Link])

-

Vuppalapati, L., et al. (2021). Optimization of sulfobutyl-ether-β-cyclodextrin levels in oral formulations to enhance progesterone bioavailability. Drug Delivery and Translational Research, 11(1), 269–281. (URL: [Link])

-

Mura, P., et al. (2003). Investigation and Physicochemical Characterization of Vinpocetine-Sulfobutyl Ether β-Cyclodextrin Binary and Ternary Complexes. Chemical and Pharmaceutical Bulletin, 51(8), 914-922. (URL: [Link])

-

Al-Ghazali, M., & Tariq, M. (2025). Physical and chemical properties of α-, β-and γ-cyclodextrin (CD). ResearchGate. (URL: [Link])

-

Amariei, S., et al. (2019). Differential scanning calorimetry (DSC) analysis of β-cyclodextrin... ResearchGate. (URL: [Link])

-

Zhang, Z., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences, 22(8), 4251. (URL: [Link])

-

Rekharsky, M., & Inoue, Y. (2019). The structural formula of the guest and host compounds. ResearchGate. (URL: [Link])

-

Henriksen, N. M., et al. (2019). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science, 10(33), 7829-7842. (URL: [Link])

-

Biedermann, F., & Schneider, H. J. (2016). On the ease of predicting the thermodynamic properties of beta-cyclodextrin inclusion complexes. Journal of Cheminformatics, 8, 22. (URL: [Link])

Sources

- 1. Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. On the ease of predicting the thermodynamic properties of beta-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 13. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]

- 14. Thermodynamics of binding of neutral molecules to sulfobutyl ether beta-cyclodextrins (SBE-beta-CDs): the effect of total degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. publishing.emanresearch.org [publishing.emanresearch.org]

- 17. mdpi.com [mdpi.com]

- 18. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. Inclusion Complexes of β-Cyclodextrin with Salvia officinalis Bioactive Compounds and Their Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

difference between beta-cyclodextrin and sulphobutylether-beta-cyclodextrin

The Evolution of Cyclodextrin Excipients: A Technical Analysis of -Cyclodextrin vs. Sulphobutylether- -Cyclodextrin

As a Senior Application Scientist in formulation development, I frequently encounter the challenge of solubilizing Biopharmaceutics Classification System (BCS) Class II and IV molecules. Cyclodextrins (CDs) are indispensable supramolecular tools in this arena. However, the transition from native

This technical guide dissects the physicochemical, thermodynamic, and toxicological causality behind this transition, providing actionable, self-validating protocols for modern drug development.

The Mechanistic Basis of in vivo Toxicity

The most profound difference between these two excipients dictates their route of administration. Native

Causality of Toxicity: When injected, native

The SBE-

Fig 1. Mechanistic pathway of β-CD nephrotoxicity vs. SBE-β-CD safe renal clearance.

Quantitative Physicochemical Comparison

To guide formulation decisions, the core physicochemical parameters are summarized below:

| Parameter | Native | Sulphobutylether- |

| Aqueous Solubility | ~1.85 g/100 mL (Poor) | >70 g/100 mL (Excellent) |

| Molecular Weight | 1135 g/mol | ~2163 g/mol (at ADS = 6.5) |

| Surface Charge | Neutral | Polyanionic (Sodium sulfonate salts) |

| Parenteral Safety | Highly Nephrotoxic (Crystallization) | Safe (Rapid renal clearance) |

| Cholesterol Extraction | High (Disrupts cell membranes) | Negligible (Steric/electrostatic hindrance) |

| Primary Application | Oral, Topical | Intravenous (IV), Subcutaneous, Oral |

Thermodynamics of Inclusion Complexation

Complexation is not merely a geometric "lock and key" fit; it is driven by the displacement of enthalpy-rich water molecules from the CD cavity. As the degree of SBE substitution increases, the thermodynamics of binding shift. Complexation becomes highly entropy-favored4. Causality: The extended hydrophobic SBE chains displace a larger network of structured, high-energy water molecules from the cavity. However, this is offset by an enthalpy penalty, as the flexible sulfobutyl arms create steric hindrance that restricts optimal van der Waals interactions between the guest molecule and the cyclodextrin interior 4. Understanding this enthalpy-entropy compensation is crucial when optimizing thermal processing steps during formulation.

Self-Validating Experimental Protocols

To successfully formulate with SBE-

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stability constant (

-

API Saturation: Add an excess amount of the solid hydrophobic API to a series of glass vials. Causality: Excess solid ensures the thermodynamic activity of the drug remains constant (at saturation) throughout the experiment.

-

Titration: Add aqueous buffer (e.g., pH 6.8) containing increasing concentrations of SBE-

-CD (0 to 40% w/v) to each vial. -

Equilibration: Seal and agitate the vials at a constant 25°C for 72 hours. Causality: 72 hours is mandatory to achieve true thermodynamic equilibrium; shorter times risk measuring kinetic dissolution rates, leading to false

values. -

Phase Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of filtrate. Causality: Discarding the initial volume saturates any non-specific binding sites on the filter membrane, ensuring accurate downstream quantification.

-

Quantification: Analyze the filtrate via HPLC-UV to determine the concentration of solubilized API.

-

Validation Check: Perform a mass balance by dissolving the residual solid API in an organic solvent (e.g., methanol) to ensure no degradation occurred during the 72-hour aqueous incubation.

Fig 2. Self-validating experimental workflow for phase-solubility profiling.

Protocol 2: Solid-State Complex Isolation via Lyophilization

Purpose: To convert the transient aqueous inclusion complex into a stable, amorphous solid powder.

-

Prepare a 1:3 molar ratio solution of API to SBE-

-CD in purified water 1. -

Stir magnetically for 24 hours at room temperature to ensure complete complexation.

-

Flash-freeze the solution using liquid nitrogen (-196°C). Causality: Ultra-rapid freezing prevents phase separation and the crystallization of the API, locking the complex in an amorphous state.

-

Lyophilize at -50°C under a vacuum of <0.1 mbar for 48 hours.

-

Validation Check: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The disappearance of the API's characteristic endothermic melting peak validates the successful, complete inclusion of the drug into the cyclodextrin cavity [[1]]().

References

-

Title: Buy SBE-β-CD | 182410-00-0 | Purity: >98% - Smolecule Source: smolecule.com URL: 2

-

Title: Captisol Source: captisol.com URL: 5

-

Title: Hypoxia-inducible Factor-2α Probably Mediated the Toxicities of Intravenous Beta-Cyclodextrin in Normal and Diabetic Rats' Kidneys Source: unair.ac.id URL: 3

-

Title: Thermodynamics of binding of neutral molecules to sulfobutyl ether beta-cyclodextrins (SBE-beta-CDs): the effect of total degree of substitution Source: researchgate.net URL: 4

-

Title: Inclusion complexes of atorvastatin calcium–sulfobutyl ether β cyclodextrin with enhanced hypolipidemic activity Source: japsonline.com URL: 1

Sources

- 1. japsonline.com [japsonline.com]

- 2. Buy SBE-β-CD | 182410-00-0 | Purity: >98% [smolecule.com]

- 3. Hypoxia-inducible Factor-2α Probably Mediated the Toxicities of Intravenous Beta-Cyclodextrin in Normal and Diabetic Rats’ Kidneys | JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA [e-journal.unair.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Captisol [captisol.com]

hemolytic activity of sodium sulphobutylether-beta-cyclodextrin vs natural cyclodextrins

Hemolytic Activity: Sodium Sulfobutylether- -Cyclodextrin (SBECD) vs. Natural Cyclodextrins

Executive Summary: The Safety Paradigm Shift

In parenteral drug delivery, the transition from natural cyclodextrins (CDs) to chemically modified derivatives represents a critical evolution in safety. While natural

Sodium Sulfobutylether-

Mechanistic Foundation: The Cholesterol Extraction Hypothesis

To understand the safety of SBECD, one must first understand the toxicity of natural CDs. The primary mechanism of CD-induced hemolysis is the extraction of membrane components—specifically cholesterol and phospholipids—leading to the loss of membrane integrity.

Natural -Cyclodextrin: The "Lock and Key" Toxicity

Natural

-

Mechanism:

-CD approaches the erythrocyte membrane, adsorbs to the surface, and extracts cholesterol into its hydrophobic cavity. -

Result: The depletion of cholesterol disrupts the liquid-ordered domains (lipid rafts) of the membrane, increasing permeability and causing osmotic lysis (hemolysis).

-

-CD &

SBECD: The Electrostatic Shield

SBECD is a polyanionic derivative of

-

Charge Repulsion: Erythrocyte membranes are negatively charged due to sialic acid residues on surface glycoproteins (the glycocalyx). The anionic sulfonate groups on SBECD create a strong electrostatic repulsion against the cell membrane.

-

Steric Hindrance: The bulky SBE chains sterically hinder the cyclodextrin cavity from coming into close enough contact with the membrane to extract cholesterol efficiently.

-

Degree of Substitution (DS): The safety profile is DS-dependent.[2][3] Commercial SBECD (e.g., Captisol®) typically has an average DS of ~6.5. Higher substitution correlates with lower hemolytic activity.

Visualizing the Mechanism

The following diagram illustrates the differential interaction of Natural

Caption: Mechanistic divergence: Natural

Comparative Data Analysis

The following data summarizes the hemolytic potential of various cyclodextrins. The HC50 value represents the concentration required to induce 50% hemolysis.[4][5] Higher HC50 values indicate a safer profile.

| Cyclodextrin Type | Charge | HC50 (Human/Rabbit RBCs) | Hemolytic Potential | Mechanism of Toxicity |

| Neutral | 3 – 6 mM | Severe | High affinity cholesterol extraction; low aqueous solubility causes micro-precipitation on membrane. | |

| Neutral | 6 – 15 mM | Moderate | Phospholipid extraction (Phosphatidylinositol). | |

| Neutral | 16 – 25 mM | Low-Moderate | Weak cholesterol binding due to large cavity size. | |

| HP- | Neutral | > 100 mM | Low | Steric hindrance reduces extraction efficiency; no charge repulsion. |

| SBECD (DS ~6.5) | Anionic | > 200 mM (Often not reached) | Negligible | Electrostatic repulsion + Steric hindrance. Virtually non-hemolytic at clinical doses. |

Key Insight: In many studies, SBECD fails to reach an HC50 even at concentrations as high as 100 mM (approx. 22% w/v), whereas natural

Experimental Protocol: Self-Validating Hemolysis Assay

As a scientist, you must ensure your data is defensible. This protocol includes built-in "Go/No-Go" quality controls (QC) to validate the integrity of the blood source and the assay conditions.

Materials

-

Blood Source: Fresh human or rabbit whole blood (anticoagulated with K2-EDTA or Heparin). Note: Rabbit RBCs are generally more sensitive to lipid extraction than human RBCs.

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4, Isotonic (290 ± 20 mOsm/kg).

-

Positive Control: 1% Triton X-100 or Sterile Water (100% Lysis).

-

Negative Control: PBS (0% Lysis).

-

Test Article: SBECD dissolved in PBS (Range: 1 mM to 100 mM).

Workflow Diagram

Caption: Step-by-step workflow for determining hemolytic activity of cyclodextrin derivatives.

Step-by-Step Procedure

-

RBC Preparation:

-

Centrifuge whole blood (500 x g, 5 min). Discard plasma and buffy coat.

-

Wash RBCs 3 times with ice-cold PBS.

-

QC Check: The supernatant after the 3rd wash must be clear (Absorbance @ 540nm < 0.05). If pink, discard blood batch (cells are fragile).

-

Resuspend RBCs to a final concentration of 2% (v/v) in PBS.

-

-

Incubation:

-

Prepare serial dilutions of SBECD and Natural CDs in PBS.

-

Mix 1 part RBC suspension with 1 part Test Solution (1:1 ratio).

-

Incubate at 37°C for 60 minutes with gentle orbital shaking (avoid vigorous vortexing which causes mechanical hemolysis).

-

-

Quantification:

-

Centrifuge samples at 1000 x g for 10 minutes.

-

Transfer supernatant to a 96-well plate.

-

Read Absorbance (OD) at 540 nm (Hemoglobin peak).

-

-

Calculation:

Acceptance Criteria (Self-Validation)

-

Negative Control: Must show < 2% hemolysis. High background indicates rough handling or aged blood.

-

Positive Control: Must be within historical OD range (verifies cell density).

-

Replicates: CV% between triplicates must be < 10%.

Implications for Drug Development[8]

Parenteral Formulation Strategy

For intravenous (IV) formulations, SBECD is the gold standard among cyclodextrins.

-

Safety Margin: The high HC50 allows for high molar concentrations (up to 20-30% w/v) often required to solubilize poorly soluble APIs (BCS Class II/IV).

-

Regulatory Precedence: SBECD is used in FDA-approved IV products (e.g., Voriconazole, Remdesivir, Posaconazole), streamlining the regulatory pathway compared to novel excipients.

Renal Considerations

While hemolysis is the focus here, it is linked to renal safety. Hemoglobin released from lysed RBCs is nephrotoxic. By preventing hemolysis, SBECD also mitigates hemoglobin-induced acute kidney injury (AKI), a risk associated with high doses of natural

References

-

Stella, V. J., & He, Q. (2008).[6][7][8] Cyclodextrins.[2][3][6][7][9][10][11][12][13] Toxicologic Pathology, 36(1), 30–42.[7]

-

Irie, T., et al. (1982). Cyclodextrin-induced hemolysis and shape changes of human erythrocytes in vitro.[14][9] Journal of Pharmacobio-Dynamics, 5(9), 741–744.

-

Otero-Espinar, F. J., et al. (2010). Cyclodextrins in Drug Delivery: Kinetics, Toxicological and Clinical Aspects. Current Drug Metabolism, 11(2).

-

European Medicines Agency (EMA). (2017). Background review for the excipient cyclodextrins.

-

Thompson, D. O. (1997). Cyclodextrins—enabling excipients: their present and future use in pharmaceuticals.[3][10][15] Critical Reviews in Therapeutic Drug Carrier Systems, 14(1), 1–104.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Stella, V.J. and He, Q. (2008) Cyclodextrins. Toxicologic Pathology, 36, 30-42. - References - Scientific Research Publishing [scirp.org]

- 8. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYCLODEXTRIN-INDUCED HEMOLYSIS AND SHAPE CHANGES OF HUMAN ERYTHROCYTES IN VITRO [jstage.jst.go.jp]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. cyclolab.hu [cyclolab.hu]

- 12. Protection of erythrocytes against hemolytic agents by cyclodextrin polysulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]

- 14. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

In-Depth Technical Guide: Molecular Modeling and Docking Studies of SBECD-Drug Complexes

Introduction

Sulfobutylether-β-cyclodextrin (SBECD) is a chemically modified cyclic oligosaccharide that has garnered significant attention in the pharmaceutical industry.[1] Its unique structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to form inclusion complexes with a wide range of drug molecules.[1] This encapsulation can enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs, making SBECD a valuable excipient in drug formulation.[1][2] Understanding the intricate interactions between SBECD and guest drug molecules at an atomic level is paramount for rational drug design and formulation development. Molecular modeling and docking studies have emerged as powerful in-silico tools to elucidate these host-guest interactions, providing insights that can guide experimental efforts and accelerate the drug development pipeline.[3]

This guide provides a comprehensive, in-depth technical overview of the methodologies and principles underpinning molecular modeling and docking studies of SBECD-drug complexes. We will delve into the theoretical foundations, present a detailed step-by-step workflow, and discuss the critical aspects of data interpretation and validation, equipping researchers with the knowledge to effectively apply these computational techniques in their own work.

Theoretical Pillars of SBECD-Drug Complex Modeling

The formation of an SBECD-drug inclusion complex is a dynamic process governed by a delicate balance of non-covalent interactions. Molecular modeling aims to simulate these interactions computationally, providing a detailed picture of the complex's structure, stability, and dynamics.

The Nature of the Host: Sulfobutylether-β-cyclodextrin (SBECD)

SBECD is a derivative of β-cyclodextrin where some of the primary hydroxyl groups are substituted with sulfobutyl ether chains.[1] This modification imparts several key advantages over its parent molecule, including significantly increased water solubility and a reduced toxicity profile.[1] The torus-like structure of SBECD, with its hydrophobic internal cavity, is the primary driver for the inclusion of non-polar or poorly water-soluble drug molecules.[1][4] The exterior, decorated with polar hydroxyl and sulfonate groups, ensures the overall water solubility of the resulting complex.[4]

The Driving Forces of Complexation

The formation of a stable SBECD-drug complex is primarily driven by hydrophobic interactions.[5] Water molecules within the hydrophobic cavity of SBECD are in an energetically unfavorable state. The inclusion of a less polar guest molecule displaces these high-energy water molecules, leading to a favorable change in entropy and driving the complexation process. Once the guest is encapsulated, the stability of the complex is further reinforced by other non-covalent interactions, including:

-

Van der Waals forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density.

-

Hydrogen bonds: These interactions occur between the drug molecule and the hydroxyl groups on the rims of the SBECD cavity, providing directional stability to the complex.[5]

-

Electrostatic interactions: The negatively charged sulfonate groups of SBECD can engage in electrostatic interactions with positively charged moieties on the drug molecule.

The Computational Toolkit: Molecular Mechanics and Docking

Molecular Mechanics (MM) forms the theoretical basis for simulating large biomolecular systems like SBECD-drug complexes. Instead of solving the complex Schrödinger equation, MM employs classical mechanics to describe the potential energy of a system as a function of its atomic coordinates. This energy is calculated using a force field , which is a set of parameters and equations that define the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[4]

Several force fields are commonly used for cyclodextrin simulations, including CHARMM, AMBER (and its generalized version, GAFF), and GROMOS.[4][6][7] The choice of force field can significantly impact the accuracy of the simulation, and it is often recommended to use parameter sets that have been specifically validated for carbohydrates.[6]

Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, or drug) to another (the receptor, or SBECD).[8] Docking algorithms generate a multitude of possible binding poses of the ligand within the receptor's binding site and then use a scoring function to rank these poses.[8] Scoring functions are mathematical models that estimate the binding free energy of the complex, with lower scores generally indicating a more stable and favorable interaction.[9][10]

A Step-by-Step Workflow for SBECD-Drug Docking Studies

This section outlines a detailed, field-proven protocol for performing molecular docking studies of SBECD-drug complexes. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the scientific rigor of the final results.

Caption: Workflow for SBECD-Drug Molecular Docking.

Part 1: System Preparation - The Foundation of Accuracy

The quality of the initial structures is paramount for obtaining meaningful docking results. This preparatory phase involves carefully obtaining and refining the 3D coordinates of both the SBECD host and the drug guest.

Experimental Protocol: System Preparation

-

SBECD Structure Acquisition and Modification:

-

Obtain the 3D structure of β-cyclodextrin from a crystallographic database like the Protein Data Bank (PDB).

-

Manually modify the β-cyclodextrin structure to create SBECD by adding sulfobutyl ether groups to the primary hydroxyls (at the C6 position) of the glucose units. The degree of substitution can be varied to match experimental conditions.[11]

-

Perform an initial energy minimization of the constructed SBECD structure using a suitable force field (e.g., CHARMM36 or GAFF) to relieve any steric clashes and obtain a low-energy conformation.[12][13]

-

-

Drug (Ligand) Structure Preparation:

-

Obtain the 3D structure of the drug molecule from a database such as PubChem.[11]

-

If the 3D structure is not available, it can be built using molecular modeling software and then energy minimized.

-

It is crucial to consider the correct tautomeric and stereoisomeric form of the drug at the relevant physiological pH.

-

-

Protonation and Charge Assignment:

-

Determine the protonation states of both the SBECD and the drug at the experimental pH. The sulfonate groups of SBECD are typically deprotonated.[11] The protonation state of the drug can be predicted using pKa calculation tools.

-

Assign partial atomic charges to both molecules. This is a critical step as electrostatic interactions play a significant role in complex formation. Gasteiger charges are a common choice for initial docking studies.[11][14] More advanced methods like AM1-BCC can also be used for higher accuracy.[15]

-

Part 2: Molecular Docking - Predicting the Binding Mode

With the prepared structures, the next step is to perform the docking simulation to predict how the drug binds within the SBECD cavity. Software like AutoDock, AutoDock Vina, and the Schrödinger Suite are commonly used for this purpose.[7][16]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire SBECD molecule, with a particular focus on the hydrophobic cavity. This grid box defines the search space for the docking algorithm. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.[11]

-

-

Configuration File Setup:

-

Prepare a configuration file that specifies the paths to the prepared SBECD (receptor) and drug (ligand) files in the PDBQT format, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

-

-

Running the Docking Simulation:

-

Execute the docking run using the command-line interface of AutoDock Vina. The software will systematically explore different conformations and orientations of the drug within the SBECD cavity and score them based on its scoring function.

-

Part 3: Post-Docking Analysis and Validation - From Data to Insights

The output of a docking simulation is a set of predicted binding poses, each with an associated binding affinity score. Careful analysis and validation are necessary to identify the most plausible binding mode.

2.3.1. Pose Analysis and Clustering

The docking software will generate multiple possible binding poses. These poses should be visually inspected and clustered based on their root-mean-square deviation (RMSD). Poses with low RMSD values are structurally similar. The cluster with the most populated and lowest energy poses is often considered the most likely binding mode.

2.3.2. Interpretation of Binding Affinity

The binding affinity, often reported in kcal/mol, is an estimate of the binding free energy.[9] A more negative value indicates a more stable and favorable interaction.[10] It is important to note that these scores are approximations and are most useful for ranking different ligands or different poses of the same ligand, rather than for determining absolute binding affinities.[8][9]

| Binding Affinity (kcal/mol) | Interpretation |

| < -10 | Strong binding, high affinity |

| -8 to -10 | Moderate binding |

| -5 to -8 | Weaker binding |

| > -5 | Very weak or no significant binding |

This table provides a general guideline for interpreting docking scores. The actual interpretation can vary depending on the specific system and software used.

2.3.3. Analysis of Intermolecular Interactions

Once the best-ranked pose is identified, it is crucial to analyze the specific non-covalent interactions that stabilize the complex. This can be done using visualization software like PyMOL or Discovery Studio. Key interactions to look for include:

-

Hydrogen bonds: Identify any hydrogen bonds between the drug and the hydroxyl groups of SBECD.

-

Hydrophobic contacts: Analyze the extent to which the hydrophobic parts of the drug are buried within the SBECD cavity.

-

Electrostatic interactions: Look for any favorable electrostatic interactions between charged groups on the drug and SBECD.

Caption: Key interactions in an SBECD-drug complex.

Validation with Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can be used to assess the stability and dynamics of the predicted complex over time.[4][17] MD simulations provide a more rigorous validation of the docking results.[17][18][19]

Experimental Protocol: MD Simulation

-

System Setup:

-

Take the best-ranked docked pose and place it in a simulation box filled with explicit water molecules to mimic an aqueous environment.

-

Add counter-ions to neutralize the system.

-

-

Simulation Run:

-

Perform an energy minimization of the entire system, followed by a short equilibration phase where the temperature and pressure are gradually brought to the desired values.

-

Run a production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow the system to reach equilibrium.[18] Software packages like GROMACS, AMBER, or NAMD are commonly used for these simulations.[4][7]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the SBECD-drug complex. Key parameters to analyze include:

-

RMSD: The root-mean-square deviation of the drug molecule from its initial docked position. A stable RMSD indicates that the drug remains bound within the cavity.

-

Hydrogen bond analysis: Monitor the formation and breaking of hydrogen bonds between the drug and SBECD over time.

-

Binding free energy calculations: More advanced techniques like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate than the docking score.[20]

-

-

Conclusion and Future Perspectives

Molecular modeling and docking are indispensable tools in the study of SBECD-drug complexes. They provide invaluable atomic-level insights into the mechanisms of inclusion complexation, guiding the rational design of drug delivery systems with enhanced properties. The workflow presented in this guide, combining careful system preparation, robust docking protocols, and rigorous validation with MD simulations, offers a powerful framework for researchers in the field.

As computational power continues to increase and force fields become more accurate, we can expect these in-silico methods to play an even more prominent role in pharmaceutical development. The integration of machine learning and artificial intelligence with molecular modeling holds the promise of further accelerating the discovery and optimization of novel drug formulations.

References

-

Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. (2021). International Journal of Molecular Sciences. [Link]

-

Validation and Comparison of Force Fields for Native Cyclodextrins in Aqueous Solution. (2018). Journal of Chemical Theory and Computation. [Link]

-

The most used software and force fields for MD simulation of CD complexes. (n.d.). ResearchGate. [Link]

-

How to validate the molecular docking results? (2022). ResearchGate. [Link]

-

How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? (n.d.). Consensus. [Link]

-

Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. (n.d.). MDPI. [Link]

-

The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. (2021). ACS Publications. [Link]

-

Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins. (2021). ACS Publications. [Link]

-

Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation? (2020). ResearchGate. [Link]

-

How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange. [Link]

-

Can anyone explain what is the relationship between binding energy and stability in docking? (2015). ResearchGate. [Link]

-

Current trends in molecular modeling methods applied to the study of cyclodextrin complexes. (n.d.). CONICET. [Link]

-

Molecular docking assisted exploration on solubilization of poorly soluble drug remdesivir in sulfobutyl ether-β-cyclodextrin. (2022). PMC. [Link]

-

Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins. (2021). PMC. [Link]

-

Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. (2014). Sebastian Raschka. [Link]

-

Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. (2019). Indian Journal of Pharmaceutical Sciences. [Link]

-

Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). PMC. [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

-

Physicochemical Characterization, Molecular Docking, and In Vitro Dissolution of Glimepiride–Captisol Inclusion Complexes. (2020). ACS Omega. [Link]

-

cyclodextrin: I. (2020). GitHub Pages. [Link]

-

Molecular dynamics simulations to tackle interactions between β-cyclodextrin and drugs. (2024). ResearchGate. [Link]

-

Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein. (2023). MDPI. [Link]

-

Curcumin-sulfobutyl-ether beta cyclodextrin inclusion complex: preparation, spectral characterization, molecular modeling, and antimicrobial activity. (2023). Taylor & Francis Online. [Link]

-

Increasing Binding Energy in Molecular Docking in Bioinformatics. (n.d.). Pubrica. [Link]

-

AutoDock. (n.d.). The Scripps Research Institute. [Link]

-

Ceftobiprole/SBECD complexes. (2024). Cyclodextrin News. [Link]

-

Optimal models of the inclusion complexation by AutoDock Vina. (n.d.). ResearchGate. [Link]

-

Exploring host-guest interactions of sulfobutylether-β-cyclodextrin and phenolic acids by chemiluminescence and site-directed molecular docking. (2014). PubMed. [Link]

-

Docking and scoring. (n.d.). Schrödinger. [Link]

-

Testing the Protective Effects of Sulfobutylether-Βeta-Cyclodextrin (SBECD) and Sugammadex against Chlorpromazine-Induced Acute Toxicity in SH-SY5Y Cell Line and in NMRI Mice. (2022). MDPI. [Link]

-

Summary of analytes evaluated with SBECD modifier. (n.d.). ResearchGate. [Link]

-

Demonstration of AutoDock as an Educational Tool for Drug Discovery. (n.d.). PMC. [Link]

-

Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). (n.d.). BioExcel. [Link]

-

A new approach to the preparation of inclusion complexes with cyclodextrins and study of their stability by molecular dynam. (2023). Sciforum. [Link]

-

Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. (2023). MDPI. [Link]

-

Utility of Sulfobutyl Ether beta-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

-

Inclusion of Levodopa into β-Cyclodextrin: A Comprehensive Computational Study. (2021). ACS Omega. [Link]

-

-

Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

-

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. [Link]

-

Supramolecular Arrangement of Doxycycline with Sulfobutylether-β-Cyclodextrin: Impact on Nanostructuration with Chitosan, Drug Degradation and Antimicrobial Potency. (2023). MDPI. [Link]

-

Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process. (n.d.). PMC. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Validation and Comparison of Force Fields for Native Cyclodextrins in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking, estimating free energies of binding, and AutoDockâs semi-empirical force field | Sebastian Raschka, PhD [sebastianraschka.com]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking assisted exploration on solubilization of poorly soluble drug remdesivir in sulfobutyl ether-tycyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Force Field Parameterization for the Description of the Interactions between Hydroxypropyl-β-Cyclodextrin and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Demonstration of AutoDock as an Educational Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubrica.com [pubrica.com]

- 16. schrodinger.com [schrodinger.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein [mdpi.com]

- 20. cyclodextrinnews.com [cyclodextrinnews.com]

pharmacokinetics and renal clearance of intravenous SBECD

Technical Guide: Pharmacokinetics and Renal Clearance of Intravenous SBECD

Executive Technical Summary

Sulfobutylether-β-Cyclodextrin (SBECD), commercially known as Captisol®, is a polyanionic cyclodextrin derivative used as a solubility enhancer in intravenous formulations of lipophilic drugs (e.g., Voriconazole, Remdesivir, Delafloxacin). Unlike simple solvents, SBECD functions via inclusion complexation , encapsulating the hydrophobic drug moiety within its torus structure.

For drug development professionals, the critical pharmacokinetic (PK) attribute of SBECD is its exclusive renal elimination . It undergoes no metabolic degradation. Consequently, its clearance (

This guide synthesizes the mechanistic PK, renal safety profile, and bioanalytical quantification of SBECD to support decision-making in clinical pharmacology and formulation science.

Physicochemical & Mechanistic Basis

SBECD is a mixture of sodium salts of beta-cyclodextrin sulfobutyl ether derivatives. The average degree of substitution (DS) is typically ~6.5, conferring high aqueous solubility and a negative charge that prevents membrane permeation.

-

Mechanism of Action: Dynamic equilibrium between free drug, free SBECD, and the Drug-SBECD complex.

-

PK Implication: Upon IV administration, the complex dissociates rapidly due to infinite dilution in the bloodstream and competitive displacement by plasma proteins (though SBECD protein binding is negligible, <3%).

-

Distribution: SBECD is confined to the extracellular fluid (ECF) space due to its hydrophilicity and size (~2163 Da). It does not cross the blood-brain barrier or enter cells via passive diffusion.

Diagram 1: Systemic Disposition & Renal Handling of SBECD[1]

Figure 1: Mechanistic pathway of SBECD disposition. Note the absence of hepatic metabolism and the direct linearity between plasma clearance and glomerular filtration.

Pharmacokinetic Profile (Healthy State)

In subjects with normal renal function (CrCl > 80 mL/min), SBECD exhibits linear pharmacokinetics.

| Parameter | Value (Mean ± SD) | Physiological Correlate |

| Clearance (CL) | 120 – 130 mL/min | Matches GFR; indicates filtration only. |

| Volume of Distribution (Vss) | 0.18 – 0.22 L/kg | Corresponds to Extracellular Fluid (ECF). |

| Half-life (t½) | 1.5 – 2.5 hours | Rapid elimination prevents accumulation. |

| Protein Binding | < 3% | Negligible; freely filterable. |

| Metabolism | 0% | Pharmacologically inert.[1] |

Key Insight: The lack of protein binding and metabolism makes SBECD an ideal marker for GFR, similar to inulin or iohexol, although it is not clinically used for this purpose.

Impact of Renal Impairment (The Core Challenge)

The safety label for SBECD-containing drugs typically restricts use in moderate-to-severe renal impairment (CrCl < 50 mL/min). This is based on the theoretical risk of accumulation and subsequent osmotic nephrosis.

Accumulation Dynamics

As GFR declines,

-

Moderate Impairment (CrCl 30-50 mL/min): Exposure (AUC) increases ~2-3 fold.

-

Severe Impairment (CrCl < 30 mL/min): Exposure increases ~5-10 fold.

-

ESRD (End-Stage Renal Disease): In anuric patients, elimination is virtually absent between dialysis sessions.

can exceed 70 hours.

Clearance via Renal Replacement Therapy (RRT)

Despite the accumulation, SBECD is effectively removed by modern dialysis modalities due to its relatively low molecular weight (~2.2 kDa) and lack of protein binding.

-

Intermittent Hemodialysis (IHD):

-

Clearance: ~100–130 mL/min (using high-flux membranes).

-

Efficiency: A 4-hour session removes ~50-60% of the systemic load.

-

Rebound: Significant plasma rebound occurs post-dialysis due to redistribution from the peripheral ECF.

-

-

Continuous Renal Replacement Therapy (CRRT/CVVH):

-

Clearance: Approximates the ultrafiltration rate (sieving coefficient

1.0). -

Safety: Prevents the high peak-trough fluctuations seen in IHD, maintaining lower steady-state levels.

-

Field Insight: While regulatory labels are conservative, clinical studies (e.g., Hafner et al., 2010; Kiser et al., 2015) suggest that short-term accumulation of SBECD in renally impaired patients (even those on dialysis) is generally well-tolerated, provided the drug itself is dosed appropriately.

Safety Assessment: The Vacuolation Controversy

The primary toxicological finding associated with SBECD is renal tubular vacuolation .

-

Histopathology: Appearance of "foamy" macrophages or apical vacuoles in proximal tubule cells.

-

Mechanism: Adaptive, osmotic response to the high load of non-digestible cyclodextrin being reabsorbed via pinocytosis. It is not typically associated with cell necrosis or tubular atrophy in humans at clinical doses.[3][4]

-

Reversibility: Lesions resolve after cessation of therapy.

-

Clinical Relevance: There is a dissociation between histological vacuolation and functional nephrotoxicity (rise in serum creatinine). Extensive data from Voriconazole and Remdesivir usage suggests that SBECD does not exacerbate existing renal injury in most acute settings.

Bioanalytical Protocol (LC-MS/MS)[5][6]

Quantifying SBECD is challenging due to its polydisperse nature and lack of a strong chromophore. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Experimental Workflow

Figure 2: Validated LC-MS/MS workflow for SBECD quantification.

Key Method Parameters

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (due to sulfonic acid groups).

-

MRM Transitions: Monitor the most abundant congener (usually SBE6 or SBE7).

-

Example Precursor:

-

-

Column: C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar species.

-

Mobile Phase: Ammonium acetate buffer (pH ~5-6) / Acetonitrile gradient.

-

Interference Check: Ensure the drug does not suppress SBECD ionization and vice versa.

References

-

Hafner, V., et al. (2010). Pharmacokinetics of Sulfobutylether-Beta-Cyclodextrin and Voriconazole in Patients with End-Stage Renal Failure during Treatment with Two Hemodialysis Systems and Hemodiafiltration.[5][6] Antimicrobial Agents and Chemotherapy.[7] Link

-

Luke, D. R., et al. (2010). Review of the Basic and Clinical Pharmacology of Sulfobutylether-beta-Cyclodextrin (SBECD). Journal of Pharmaceutical Sciences.[8] Link

-

Kiser, T. H., et al. (2015). Evaluation of sulfobutylether-β-cyclodextrin (SBECD) accumulation and voriconazole pharmacokinetics in critically ill patients undergoing continuous renal replacement therapy.[5][9] Critical Care.[5][9] Link

-

Hoover, J. L., et al. (2018). Clinical Pharmacokinetics of Sulfobutylether-β-Cyclodextrin in Patients With Varying Degrees of Renal Impairment. The Journal of Clinical Pharmacology. Link

-

US Food and Drug Administration (FDA). Veklury (Remdesivir) Prescribing Information.Link

Sources

- 1. Pharmacokinetics of Sulfobutylether-Beta-Cyclodextrin and Voriconazole in Patients with End-Stage Renal Failure during Treatment with Two Hemodialysis Systems and Hemodiafiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of Sulfobutylether‐β‐Cyclodextrin in Patients With Varying Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of sulfobutylether-β-cyclodextrin (SBECD) accumulation and voriconazole pharmacokinetics in critically ill patients undergoing continuous renal replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Voriconazole injection use in patients receiving continuous renal replacement therapy [frontiersin.org]

- 6. dason.medicine.duke.edu [dason.medicine.duke.edu]

- 7. Clinical Pharmacokinetics of Sulfobutylether-β-Cyclodextrin in Patients With Varying Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Technical Evolution of Sulfobutyl Ether Beta-Cyclodextrin Sodium (SBECD)

A Definitive Guide for Drug Development Scientists

Executive Summary

Sulfobutyl ether beta-cyclodextrin sodium (SBECD) represents a paradigm shift in parenteral drug delivery. Unlike its parent molecule, beta-cyclodextrin (

This guide dissects the development history, chemical architecture, manufacturing critical quality attributes (CQAs), and the mechanistic basis for the safety of SBECD. It serves as a technical reference for researchers formulating poorly soluble Active Pharmaceutical Ingredients (APIs) for intravenous (IV) administration.

Historical Genesis: The University of Kansas & The "Safety-Solubility" Paradox

The Toxicity Challenge

In the 1980s, the pharmaceutical industry faced a critical bottleneck. While native

The Stella-Rajewski Breakthrough

The solution emerged from the laboratories of Dr. Valentino Stella and Dr. Roger Rajewski at the University of Kansas (KU).[3] The hypothesis was elegant in its simplicity but complex in execution: Introduction of a charged group could prevent renal reabsorption.

-

The Spacer Choice: The team evaluated various sulfoalkyl chains. Sulfopropyl derivatives were tested but eventually, the sulfobutyl chain was selected. The four-carbon spacer provided optimal flexibility and binding cavity extension without steric hindrance that compromised inclusion complex stability.

-

The Charge: The sulfonate group (

) ensured the molecule remained ionized at physiological pH, rendering it highly soluble (>50 g/100mL) and preventing renal reabsorption via the anionic repulsion mechanism in the glomerulus.

This work culminated in the filing of key patents (e.g., US Patent 5,134,127 ) and the commercialization of the technology under the trade name Captisol® .

Chemical Architecture & Critical Quality Attributes

The Molecule

SBECD is a polyanionic mixture of beta-cyclodextrin derivatives substituted with sulfobutyl ether groups on the hydroxyl positions (2-OH, 3-OH, and 6-OH) of the glucopyranose units.[1]